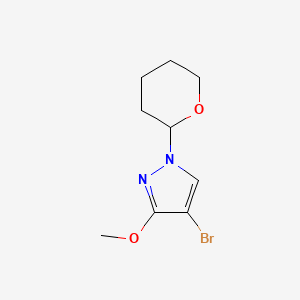
4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a bromine atom, a methoxy group, and an oxan-2-yl group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the oxan-2-yl group: This step involves the reaction of the pyrazole derivative with an oxan-2-yl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Coupling reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can lead to the formation of various substituted pyrazoles, while coupling reactions can result in the formation of biaryl or heteroaryl compounds.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a potential bioactive compound for studying enzyme inhibition, receptor binding, or other biological processes.
Medicine: As a lead compound for the development of new pharmaceuticals with potential therapeutic effects.
Industry: As an intermediate in the production of agrochemicals, dyes, or other industrial products.
作用机制
The mechanism of action of 4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved would require detailed experimental studies to elucidate.
相似化合物的比较
Similar Compounds
4-bromo-3-methoxy-1H-pyrazole: Lacks the oxan-2-yl group, which may affect its reactivity and applications.
3-methoxy-1-(oxan-2-yl)-1H-pyrazole:
4-bromo-1-(oxan-2-yl)-1H-pyrazole: Lacks the methoxy group, which may alter its properties and applications.
Uniqueness
4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole is unique due to the combination of the bromine atom, methoxy group, and oxan-2-yl group on the pyrazole ring
属性
分子式 |
C9H13BrN2O2 |
|---|---|
分子量 |
261.12 g/mol |
IUPAC 名称 |
4-bromo-3-methoxy-1-(oxan-2-yl)pyrazole |
InChI |
InChI=1S/C9H13BrN2O2/c1-13-9-7(10)6-12(11-9)8-4-2-3-5-14-8/h6,8H,2-5H2,1H3 |
InChI 键 |
XHNFXRLEYPQLPY-UHFFFAOYSA-N |
规范 SMILES |
COC1=NN(C=C1Br)C2CCCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















